molecular formula C11H13BrN4O2 B12953653 tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate

tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate

Cat. No.: B12953653
M. Wt: 313.15 g/mol
InChI Key: FZCRAEBQMBSIRQ-UHFFFAOYSA-N
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Description

tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate: is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate typically involves the reaction of pyrazolo[1,5-a]pyrimidine derivatives with brominating agents followed by the introduction of the tert-butyl carbamate group. Common brominating agents include N-bromosuccinimide (NBS) and bromine in the presence of a catalyst. The tert-butyl carbamate group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrazolo[1,5-a]pyrimidine derivative .

Scientific Research Applications

Chemistry: tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. It serves as a versatile intermediate for the synthesis of various biologically active molecules .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery and development .

Industry: The compound’s applications in industry are primarily related to its use in the synthesis of advanced materials and specialty chemicals. It may also find use in the development of agrochemicals and other fine chemicals .

Mechanism of Action

The specific mechanism of action for tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate is not well-documented. compounds with similar structures often exert their effects by interacting with specific enzymes or receptors in biological systems. The bromine atom and the pyrazolo[1,5-a]pyrimidine core can facilitate binding to molecular targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate is unique due to the specific position of the bromine atom and the tert-butyl carbamate group. This unique substitution pattern can lead to distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C11H13BrN4O2

Molecular Weight

313.15 g/mol

IUPAC Name

tert-butyl N-(7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate

InChI

InChI=1S/C11H13BrN4O2/c1-11(2,3)18-10(17)14-8-6-9-13-5-4-7(12)16(9)15-8/h4-6H,1-3H3,(H,14,15,17)

InChI Key

FZCRAEBQMBSIRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN2C(=CC=NC2=C1)Br

Origin of Product

United States

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